(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a phenyl group, a tetrahydrofuran ring, and a piperidine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting tetrahydrofuran with piperidine under specific conditions.
Sulfonamide Formation: The piperidine intermediate is then reacted with phenylsulfonyl chloride to form the sulfonamide linkage.
Final Coupling: The final step involves coupling the sulfonamide intermediate with an appropriate phenyl-substituted ethene under catalytic conditions to achieve the desired (E)-configuration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions, and high-pressure hydrogenation may be used to ensure complete conversion of intermediates.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene moiety to an ethane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ethane derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)methanesulfonamide
- (E)-3-(furan-2-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide
Uniqueness
(E)-2-phenyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)ethenesulfonamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its tetrahydrofuran and piperidine moieties provide a distinct scaffold that can be further modified for targeted applications.
Properties
IUPAC Name |
(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-24(22,13-9-16-4-2-1-3-5-16)19-14-17-6-10-20(11-7-17)18-8-12-23-15-18/h1-5,9,13,17-19H,6-8,10-12,14-15H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAUXASTKRZOHD-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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